molecular formula C17H12F2N4S B287239 6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287239
M. Wt: 342.4 g/mol
InChI Key: CFKXKHHOTCVCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolothiadiazole family of compounds and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is still not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and pathways involved in the progression of diseases. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have a range of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. The compound has been shown to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, a limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is the development of new drugs based on this compound. Another direction is the investigation of the compound's potential use in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of 6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the literature. The compound can be synthesized through a multistep process involving the reaction of various starting materials. The synthesis involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the desired product is obtained.

Scientific Research Applications

The potential therapeutic applications of 6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been the focus of much scientific research. This compound has been shown to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound has also been investigated for its potential use in the treatment of neurological disorders.

properties

Product Name

6-(2-Fluorobenzyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H12F2N4S

Molecular Weight

342.4 g/mol

IUPAC Name

6-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12F2N4S/c18-13-7-5-11(6-8-13)9-15-20-21-17-23(15)22-16(24-17)10-12-3-1-2-4-14(12)19/h1-8H,9-10H2

InChI Key

CFKXKHHOTCVCBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)F

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)F

Origin of Product

United States

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